molecular formula C18H27NO5 B5104163 ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate

Cat. No. B5104163
M. Wt: 337.4 g/mol
InChI Key: OCDPWDHSFUSKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is synthesized through a complex process, and its mechanism of action and biochemical and physiological effects are still being studied.

Mechanism of Action

The mechanism of action of ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate is still being studied. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may exhibit higher toxicity. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the development of new drugs for the treatment of pain and inflammation. Additionally, further studies could be conducted to explore its potential applications in other fields, such as biochemistry and pharmacology.

Synthesis Methods

The synthesis of ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate involves a series of chemical reactions. The starting material for the synthesis is piperidine, which is reacted with ethyl chloroformate to form ethyl piperidine-3-carboxylate. This intermediate is then reacted with 2,3,4-trimethoxybenzyl chloride to form the final product, ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-(2,3,4-trimethoxybenzyl)-3-piperidinecarboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

ethyl 1-[(2,3,4-trimethoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-5-24-18(20)14-7-6-10-19(12-14)11-13-8-9-15(21-2)17(23-4)16(13)22-3/h8-9,14H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDPWDHSFUSKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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